N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a thiazole ring fused with a pyridazinone core and a 2-fluorophenyl substituent. The fluorine atom at the phenyl ring enhances electronic properties and bioavailability, making it a candidate for targeted drug development .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-10-11(2)25-17(19-10)20-15(23)9-22-16(24)8-7-14(21-22)12-5-3-4-6-13(12)18/h3-8H,9H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELWAORAWQBYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine moiety. Key reagents include 2-fluorobenzonitrile and various thiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining stringent quality control. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying biological activities.
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Comparisons
The compound’s uniqueness lies in its thiazole-pyridazinone backbone and 2-fluorophenyl substituent. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Features of Analogous Compounds
| Compound Name | Core Structure | Substituents | Key Differences | Reference |
|---|---|---|---|---|
| Target Compound | Thiazole + Pyridazinone | 2-Fluorophenyl, 4,5-dimethylthiazole | Reference standard | |
| N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | Thiazole + Pyridazinone | Thiophen-2-yl (replaces 2-fluorophenyl) | Sulfur-containing heterocycle enhances π-π stacking but reduces polarity | |
| N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Thiazole + Pyridazinone | 4-Chlorophenyl, tert-butyl group | Chlorine increases hydrophobicity; tert-butyl may sterically hinder binding | |
| 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-butylphenyl)acetamide | Pyridazinone | 2-Fluoro-4-methoxyphenyl | Methoxy group improves solubility but may reduce membrane permeability | |
| N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | Benzothiazole + Pyridazinone | Methylsulfonyl, thiophen-2-yl | Sulfone group enhances metabolic stability; benzothiazole broadens π-system |
Pharmacokinetic and Physicochemical Properties
- Solubility : The 2-fluorophenyl group balances lipophilicity, whereas thiophen-2-yl () or methoxy () substituents increase polarity .
- Metabolic Stability : Methylsulfonyl () and tert-butyl () groups reduce oxidative metabolism, extending half-life .
- Binding Affinity : Fluorine’s electronegativity enhances hydrogen bonding in the target compound, while chlorine () offers stronger van der Waals interactions .
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?
The compound features a thiazole ring (with 4,5-dimethyl substitution) and a pyridazinone moiety linked via an acetamide bridge. The 2-fluorophenyl group on the pyridazinone enhances lipophilicity and potential receptor-binding interactions. These motifs are common in bioactive molecules, with thiazoles often involved in enzyme inhibition and pyridazinones modulating oxidative stress pathways .
Q. What synthetic methodologies are recommended for preparing this compound?
Synthesis typically involves multi-step routes:
- Step 1: Condensation of 3-(2-fluorophenyl)-6-hydroxypyridazine with chloroacetic acid to form the pyridazinone-acetic acid intermediate.
- Step 2: Coupling with 4,5-dimethylthiazol-2-amine via carbodiimide-mediated amide bond formation.
- Step 3: Purification using column chromatography (e.g., silica gel, hexane/EtOAc gradient) . Key reagents include thionyl chloride (for activation) and DCC (dicyclohexylcarbodiimide) for amidation.
Q. How should researchers validate the compound’s purity and structural integrity?
Use a combination of:
- NMR spectroscopy: Confirm substitution patterns (e.g., ¹H NMR peaks for thiazole methyl groups at δ 2.1–2.3 ppm; pyridazinone aromatic protons at δ 7.2–7.8 ppm).
- Mass spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns.
- HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions (e.g., variable IC₅₀ values in enzyme assays) may arise from:
- Experimental design differences: Standardize assay conditions (pH, temperature, co-solvents like DMSO).
- Batch variability: Ensure synthetic intermediates (e.g., pyridazinone precursor) are rigorously characterized.
- Target selectivity: Perform counter-screens against related enzymes (e.g., kinases vs. phosphatases) . Methodological solution: Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement).
Q. What computational strategies can predict the compound’s mechanism of action?
- Molecular docking: Screen against databases like PDB to identify potential targets (e.g., COX-2, EGFR). Prioritize pockets accommodating the fluorophenyl-thiazole region.
- MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
- QSAR modeling: Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity .
Q. How can structure-activity relationships (SAR) be optimized for enhanced potency?
- Modify substituents: Replace the 2-fluorophenyl group with meta-substituted analogs (e.g., Cl, CF₃) to enhance hydrophobic interactions.
- Scaffold hopping: Test pyridazinone replacements (e.g., triazinones) while retaining the thiazole-acetamide core.
- Bioisosteres: Substitute the acetamide linker with sulfonamide or urea groups to improve metabolic stability .
Q. What analytical techniques are critical for studying its metabolic stability?
- In vitro microsomal assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
- Metabolite ID: Employ high-resolution mass spectrometry (Q-TOF) and NMR to characterize phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
